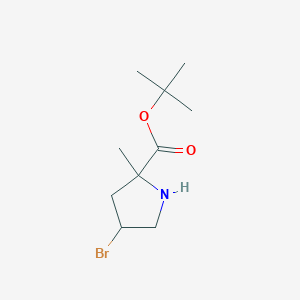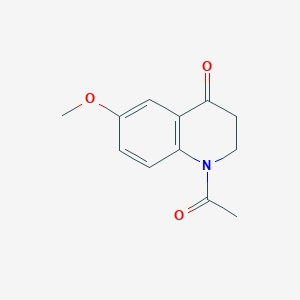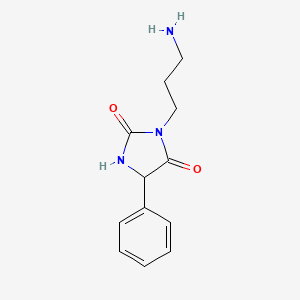
2-Ethoxy-4,5-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,5-difluoroaniline is an organic compound with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of an ethoxy group and two fluorine atoms attached to an aniline ring. This compound is primarily used in research and development, particularly in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-difluoroaniline typically involves the fluorination of aniline derivatives. One common method is the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface and a phase transfer catalyst. This reaction forms 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as double diazotization and hydro-dediazotization from corresponding difluoroaniline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,5-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: A simpler analog with a single fluorine atom.
2,4-Difluoroaniline: Lacks the ethoxy group but has two fluorine atoms.
3,5-Difluoroaniline: Similar structure but with fluorine atoms in different positions
Uniqueness
2-Ethoxy-4,5-difluoroaniline is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds for various applications.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
2-ethoxy-4,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2,11H2,1H3 |
InChI-Schlüssel |
SXWNEMAAOKWKFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)







![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
![N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13224511.png)
